molecular formula C11H10O6 B7729033 3,4-Diacetoxybenzoic acid CAS No. 58543-13-8

3,4-Diacetoxybenzoic acid

Cat. No.: B7729033
CAS No.: 58543-13-8
M. Wt: 238.19 g/mol
InChI Key: FJVSTYFZOUSZCS-UHFFFAOYSA-N
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Description

Contextualization of Acetylated Phenolic Acids within Organic Synthesis

Acetylated phenolic acids are a significant subgroup of diacylated benzoic acid compounds. Acetylation, the process of introducing an acetyl group, is a common and crucial reaction in organic synthesis. mdpi.com It is often employed to protect hydroxyl groups on phenolic compounds during multi-step synthetic sequences. mdpi.com This protection strategy prevents unwanted side reactions and allows for selective modifications at other positions of the molecule. Beyond their role as protecting groups, acetylated phenolic acids can also be key precursors in the synthesis of various organic molecules, including pharmaceuticals and other bioactive compounds. researchgate.netchemicalbook.com The acetylation of phenolic acids can be achieved through various methods, including the use of acetic anhydride (B1165640) or acyl halides, often in the presence of a catalyst. mdpi.comsemanticscholar.org

Rationale for Investigating 3,4-Diacetoxybenzoic Acid in Contemporary Chemical Science

This compound, a specific diacylated benzoic acid, has emerged as a compound of interest in modern chemical science for several reasons. Primarily, it serves as a key intermediate in the synthesis of various organic compounds. chemicalbook.comchemicalbook.com Its structure, featuring a benzene (B151609) ring with carboxylic acid and two acetoxy groups at the 3 and 4 positions, makes it a valuable precursor for creating more complex molecules with potential applications in materials science and medicinal chemistry. ontosight.ai The investigation of this compound and its derivatives allows researchers to explore novel synthetic pathways and to develop new molecules with tailored properties.

Historical Overview of Diacetoxybenzoic Acid Research Trajectories

Research into diacetoxybenzoic acid compounds, including this compound, has evolved over time. Initially, the focus was likely on the fundamental synthesis and characterization of these molecules. Early research would have established the basic chemical properties and reactivity of these compounds. For instance, the synthesis of 2,4-diacetoxybenzoic acid is achieved through the acetylation of beta-resorcylic acid. ontosight.ai Over the years, the research trajectory has shifted towards exploring the applications of these compounds as intermediates in the synthesis of more complex and functional molecules. chemicalbook.comchemicalbook.com This includes their use in the preparation of pharmaceuticals and other biologically active compounds. The scientific community continues to explore the potential of diacetoxybenzoic acids in various fields of chemical research.

Detailed Research Findings

Synthesis and Properties

This compound is typically synthesized via the acetylation of protocatechuic acid (3,4-dihydroxybenzoic acid). ontosight.ai Protocatechuic acid is a naturally occurring phenolic acid found in a variety of plants. nih.govchemcess.com The acetylation process involves treating protocatechuic acid with an acetylating agent, such as acetic anhydride, to convert the two hydroxyl groups into acetoxy groups.

The physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular FormulaC₁₁H₁₀O₆
Molecular Weight238.19 g/mol
AppearanceSolid
CAS Number58534-64-8
EINECS Number261-312-2
BRN Number2698785
SolubilitySoluble in DMSO, Ethyl Acetate (B1210297), Methanol
Table 1: Physicochemical Properties of this compound chemicalbook.com

Applications in Chemical Synthesis

A significant application of this compound is its use as an intermediate in the synthesis of Roflumilast. chemicalbook.comchemicalbook.com Roflumilast is a selective phosphodiesterase 4 (PDE4) inhibitor. The synthesis of such complex molecules often involves multiple steps, and the use of well-defined intermediates like this compound is crucial for achieving high yields and purity in the final product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-diacetyloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H10O6/c1-6(12)16-9-4-3-8(11(14)15)5-10(9)17-7(2)13/h3-5H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVSTYFZOUSZCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C(=O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00207254
Record name Benzoic acid, 3,4-bis(acetyloxy)-
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Molecular Weight

238.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

58534-64-8, 58543-13-8
Record name 3,4-Bis(acetyloxy)benzoic acid
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Record name Benzoic acid, 3,4-bis(acetyloxy)-
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Record name Tachistin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3,4-bis(acetyloxy)-
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Record name 3,4-diacetoxybenzoic acid
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Synthetic Methodologies and Chemical Transformations of 3,4 Diacetoxybenzoic Acid

Advanced Synthetic Routes to 3,4-Diacetoxybenzoic Acid

The synthesis of this compound, a derivative of the naturally occurring protocatechuic acid, is a significant process in organic chemistry, providing a versatile intermediate for further chemical transformations. The primary and most established route involves a multi-step synthesis commencing from its precursor, 3,4-dihydroxybenzoic acid.

Multi-Step Synthesis from Precursors: A Comprehensive Analysis

The conversion of 3,4-dihydroxybenzoic acid to this compound is a foundational multi-step process that hinges on the strategic protection of the hydroxyl groups via acetylation. This initial step is crucial as it modifies the reactivity of the molecule, paving the way for subsequent chemical modifications.

The acetylation of 3,4-dihydroxybenzoic acid is a key transformation that yields this compound. This reaction is typically achieved through the use of an acetylating agent, with acetic anhydride (B1165640) being a common and effective choice. The reaction is generally catalyzed by a small amount of a strong acid, such as concentrated sulfuric acid.

The process involves the reaction of the phenolic hydroxyl groups of 3,4-dihydroxybenzoic acid with acetic anhydride. The acid catalyst protonates the carbonyl oxygen of the acetic anhydride, thereby activating it towards nucleophilic attack by the hydroxyl groups of the benzoic acid derivative. This leads to the formation of the corresponding diacetylated product, this compound, which is a white crystalline solid. The reaction is typically warmed to facilitate its completion. uwimona.edu.jm

A general procedure for a similar acetylation of a hydroxybenzoic acid involves placing the dry hydroxybenzoic acid and acetic anhydride in a flask, adding a drop of concentrated sulfuric acid, and warming the mixture. uwimona.edu.jm After cooling, the addition of water precipitates the acetylated product, which can then be isolated by filtration. uwimona.edu.jm

Table 1: Reaction Parameters for the Acetylation of 3,4-Dihydroxybenzoic Acid

ParameterValue/Condition
Starting Material3,4-Dihydroxybenzoic Acid
Acetylating AgentAcetic Anhydride
CatalystConcentrated Sulfuric Acid
Reaction TemperatureTypically 50-60°C
ProductThis compound

Following the successful synthesis of this compound, a subsequent and valuable transformation is its conversion to the corresponding acid chloride, 3,4-diacetoxybenzoyl chloride. This derivative is a more reactive species and serves as a key intermediate for the synthesis of a variety of other compounds, including esters and amides.

The conversion of a carboxylic acid to an acid chloride is a standard transformation in organic synthesis. A common and effective reagent for this purpose is thionyl chloride (SOCl₂). The reaction of this compound with thionyl chloride, often in an inert solvent such as dry benzene (B151609), results in the formation of 3,4-diacetoxybenzoyl chloride. prepchem.com The reaction mixture is typically heated to drive the reaction to completion. prepchem.com

Another method for the preparation of acid chlorides from carboxylic acids involves the use of bis(trichloromethyl)carbonate, also known as triphosgene. This reagent can be used in an organic solvent in the presence of an organic amine catalyst. google.com

Table 2: Reagents for the Conversion of this compound to its Acid Chloride

ReagentTypical Conditions
Thionyl Chloride (SOCl₂)Heating in an inert solvent (e.g., benzene) prepchem.com
Bis(trichloromethyl)carbonateOrganic solvent, organic amine catalyst, 20-70°C google.com

Exploration of Alternative Esterification and Protection Strategies

While the acetylation of 3,4-dihydroxybenzoic acid is a common protection strategy, alternative esterification methods can also be employed, particularly when different protecting groups or reaction conditions are desired. The Fischer-Speier esterification, which involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst, is a classic method. iajpr.com However, for polyhydroxybenzoic acids, this method may not always be successful. ias.ac.in

Alternative approaches to esterification that can be considered for 3,4-dihydroxybenzoic acid include the use of alkyl halides or dialkyl sulfates in a dry medium like acetone, in the presence of a mild base such as sodium or potassium bicarbonate. ias.ac.in This method has been shown to be effective for the esterification of other polyhydroxybenzoic acids and offers the advantage of avoiding the strongly acidic conditions of the Fischer-Speier method. ias.ac.in

Modern esterification techniques also include the use of coupling agents. Reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) have been shown to be effective for the preparation of esters from carboxylic acids and alcohols under mild conditions. luxembourg-bio.com These methods often proceed at room temperature in the presence of an organic base. luxembourg-bio.com

Derivatization Chemistry of this compound

The presence of the carboxylic acid functional group in this compound allows for a wide range of derivatization reactions, leading to the synthesis of various analogs with potentially interesting chemical and physical properties.

Synthesis of Ester Analogs and Their Reactivity Profiles

One of the most common derivatizations of this compound is the synthesis of its ester analogs. This can be readily achieved by reacting this compound with an alcohol in the presence of an acid catalyst, following the principles of Fischer esterification. iajpr.com

Alternatively, and often more efficiently, the highly reactive 3,4-diacetoxybenzoyl chloride can be used as a starting material for the synthesis of esters. The reaction of the acid chloride with an alcohol, typically in the presence of a base such as pyridine (B92270) to neutralize the HCl byproduct, provides a high-yielding route to the desired ester.

Table 3: General Methods for the Synthesis of Ester Analogs of this compound

Starting MaterialReagentGeneral ConditionsProduct
This compoundAlcohol, Acid CatalystHeatingEster Analog
3,4-Diacetoxybenzoyl ChlorideAlcohol, Base (e.g., Pyridine)Room Temperature or Gentle WarmingEster Analog

Amidation Reactions and Formation of Nitrogen-Containing Derivatives

The transformation of this compound and its derivatives into amides is a crucial step in the synthesis of various nitrogen-containing compounds. This process typically involves the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine. A common strategy is the conversion of the carboxylic acid to an acid chloride, which then readily reacts with an amine in the presence of a base to form the desired amide. To monitor the progress of the acid chloride formation, a small sample of the reaction mixture can be quenched with methanol, which rapidly forms a methyl ester that is easily detectable by thin-layer chromatography.

Alternatively, coupling reagents are frequently employed to promote the condensation reaction between the carboxylic acid and an amine. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are effective dehydrating agents that facilitate amide bond formation. The reaction involves the carboxylic acid adding to the DCC, forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to produce the amide and dicyclohexylurea as a byproduct. Other coupling agents and additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can be used to enhance the reaction rate and suppress side reactions.

The synthesis of amide derivatives of protocatechuic acid (3,4-dihydroxybenzoic acid), a related compound, often involves protection of the hydroxyl groups, for instance, as benzyl (B1604629) ethers, before the amidation reaction. After the amide bond is formed using reagents like DCC and N,N-diisopropylethylamine (DIPEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), the protecting groups are removed, typically by hydrogenation using a palladium on carbon catalyst, to yield the final amide derivative. researchgate.net

Structural Modifications for Enhanced Chemical Functionality

The structural modification of 3,4-dihydroxybenzoic acid, also known as protocatechuic acid, is a key area of research for enhancing its chemical and biological properties. A significant challenge in the synthesis of regioselectively protected derivatives lies in discriminating between the two phenolic hydroxyl groups due to their similar chemical reactivity.

One approach to achieve regioselective protection involves biomimetic transformations starting from quinic acid. The biosynthesis of protocatechuic acid from quinic acid proceeds through 3-dehydroquinic acid and 3-dehydroshikimic acid. By mimicking this pathway, synthetic strategies can be devised to introduce protecting groups at specific positions. For instance, the hydroxyl group at the C-4 position can be esterified with a mesyl group. Subsequent treatment at elevated temperatures can then induce an elimination reaction to form the aromatic ring, yielding a protected protocatechuic acid derivative. mdpi.com

Another strategy involves the partial esterification of protocatechuic acid, which typically results in a mixture of the two monoacetyl derivatives. Alternatively, partial alkaline hydrolysis of protocatechuic acid diacetate can be employed to obtain specific mono-protected derivatives. mdpi.com These regioselectively protected intermediates are valuable for further structural modifications, allowing for the introduction of various functional groups at either the 3- or 4-hydroxyl position, thereby tuning the molecule's properties for specific applications.

Prenylation, the attachment of a prenyl group (a five-carbon isoprenoid unit), is a structural modification known to enhance the lipophilicity and often the biological activity of phenolic compounds. The investigation of prenylated protocatechuic acid derivatives involves the synthesis and characterization of these modified compounds.

The synthesis of prenylated derivatives can be achieved by reacting protocatechuic acid or its esters with a prenylating agent, such as prenyl bromide, in the presence of a base. The reaction conditions can be controlled to favor O-prenylation at one or both of the hydroxyl groups, or C-prenylation at the aromatic ring. The choice of solvent, base, and reaction temperature can influence the regioselectivity of the prenylation reaction.

Once synthesized, these derivatives are investigated to understand how the addition of the prenyl group affects their chemical properties, such as their antioxidant capacity, solubility, and interaction with biological targets. The increased lipophilicity of prenylated compounds can lead to improved membrane permeability and enhanced biological efficacy compared to the parent protocatechuic acid.

Reaction Mechanisms and Kinetics Studies

The study of the reaction mechanisms and kinetics of this compound and its parent compound, 3,4-dihydroxybenzoic acid (protocatechuic acid), in complexation reactions with metal ions is crucial for understanding their coordination chemistry and potential applications in areas such as chelation therapy and analytical chemistry.

The complexation reactions between protocatechuic acid and various metal ions have been the subject of kinetic and mechanistic studies. These investigations often utilize techniques such as stopped-flow spectrophotometry to monitor the rapid formation of metal-ligand complexes.

For instance, the kinetics of the complexation of chromium(III) with protocatechuic acid has been studied under pseudo-first-order conditions. The reaction is observed to proceed through a rapid outer-sphere association between the chromium(III) aqua ion and the ligand, followed by a slower inner-sphere interchange step. The rate of the reaction is influenced by factors such as pH and the concentration of the ligand.

Similarly, studies on the complexation of yttrium(III) and aluminum(III) with protocatechuic acid have provided insights into the coordination behavior of this ligand. The formation of these complexes is typically fast, and the stability of the resulting complexes can be determined by potentiometric or spectrophotometric titrations. The stoichiometry of the metal-ligand complexes formed can vary depending on the reaction conditions, with the formation of 1:1, 1:2, and even 2:1 (metal:ligand) species being reported. The mechanistic pathways for these reactions are often proposed based on the rate laws derived from the kinetic data, providing a detailed understanding of the elementary steps involved in the complexation process.

Mechanistic Investigations of this compound in Complexation Reactions

Ligand Exchange Dynamics and Coordination Sphere Analysis

The coordination chemistry of this compound is dictated by the presence of its carboxylate group and two acetoxy substituents, which can interact with metal centers. While specific studies on the ligand exchange dynamics of this compound are not extensively detailed in the available literature, its behavior can be inferred from the principles of coordination chemistry and studies of analogous compounds, such as 3,4-dimethoxybenzoic acid. The carboxylate group is a versatile ligand, capable of coordinating to metal ions in several modes: as a monodentate, a bidentate chelating, or a bidentate bridging ligand. This versatility allows for the formation of a variety of coordination complexes, from simple mononuclear species to intricate polynuclear structures.

The acetoxy groups, while generally less basic than the carboxylate anion, could also potentially coordinate with hard metal centers, particularly if the steric and electronic environment is favorable. The coordination sphere of a metal complexed with 3,4-diacetoxybenzoate would therefore be highly dependent on the nature of the metal ion, the solvent system, and the presence of other competing ligands.

Ligand exchange reactions in complexes of this compound would likely proceed through established mechanisms for ligand substitution. These mechanisms are broadly classified as dissociative (D), associative (A), or interchange (I).

Dissociative (D) Mechanism: In this pathway, a ligand first dissociates from the metal center, creating a coordinatively unsaturated intermediate, which is then attacked by the incoming ligand. This mechanism is more common for sterically congested complexes and is characterized by a rate that is primarily dependent on the concentration of the metal complex.

Associative (A) Mechanism: Here, the incoming ligand first coordinates to the metal center, forming a higher-coordinate intermediate, from which the leaving group then departs. This pathway is typical for coordinatively unsaturated complexes, such as square planar complexes.

Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the leaving group is departing. The interchange mechanism can have either associative (Ia) or dissociative (Id) character, depending on the degree of bond formation with the incoming ligand and bond breaking with the leaving group in the transition state.

The specific pathway for a 3,4-diacetoxybenzoate complex would be influenced by factors such as the size and charge of the central metal ion, the steric bulk of the ligands, and the reaction conditions.

Table 1: Potential Coordination Modes of 3,4-Diacetoxybenzoate Ligand

Coordination Mode Description Potential Structural Motifs
Monodentate The carboxylate group binds to the metal center through a single oxygen atom. Simple metal-ligand bonds.
Bidentate Chelating Both oxygen atoms of the carboxylate group bind to the same metal center, forming a chelate ring. Stable five-membered ring structures.
Bidentate Bridging The carboxylate group bridges two metal centers, with each oxygen atom coordinating to a different metal ion. Formation of dimeric or polymeric structures.

| Mixed Coordination | The carboxylate group and one or both acetoxy groups coordinate to the metal center(s). | More complex coordination environments, potentially leading to higher-dimensional networks. |

Oxidation and Reduction Pathways of this compound and its Derivatives

The redox chemistry of this compound is centered around its carboxylic acid functionality and the aromatic ring bearing acetoxy groups.

Oxidation Pathways

The benzene ring of this compound is relatively resistant to oxidation due to its aromatic stability. However, under harsh oxidative conditions, such as with strong oxidizing agents like hot acidic potassium permanganate, the aromatic ring can be cleaved. More commonly, oxidation reactions would target any alkyl side chains if they were present on the aromatic ring. In the case of this compound itself, the primary site for oxidation, other than destructive ring-opening, would be the carboxylic acid group, though this is already in a high oxidation state.

The acetoxy groups are generally stable to mild oxidizing agents. However, strong oxidizing conditions could potentially lead to their hydrolysis to hydroxyl groups, followed by oxidation of the resulting catechol-like structure. The oxidation of the related compound, 3,4-dihydroxybenzoic acid (protocatechuic acid), is known to proceed, and this could be a potential pathway for this compound following deacetylation.

Reduction Pathways

The most susceptible functional group to reduction in this compound is the carboxylic acid. Carboxylic acids can be reduced to primary alcohols using powerful reducing agents. The choice of reducing agent is crucial for the selective reduction of the carboxylic acid in the presence of the ester (acetoxy) groups.

Common reducing agents and their expected effects on this compound are summarized below:

Lithium Aluminum Hydride (LiAlH₄): This is a strong and non-selective reducing agent that will readily reduce the carboxylic acid to a primary alcohol. It is also capable of reducing the acetoxy (ester) groups to alcohols. Therefore, treatment of this compound with excess LiAlH₄ would be expected to yield 4-(hydroxymethyl)benzene-1,2-diol after hydrolysis of the intermediate alkoxides and the acetate (B1210297) esters.

Borane (BH₃): Borane complexes (e.g., BH₃·THF) are effective at reducing carboxylic acids to primary alcohols. Borane is generally less reactive towards esters than LiAlH₄, offering a possibility for selective reduction of the carboxylic acid group while leaving the acetoxy groups intact, especially under carefully controlled conditions.

Sodium Borohydride (NaBH₄): This is a milder reducing agent and is typically not strong enough to reduce carboxylic acids or esters. Therefore, NaBH₄ would not be expected to reduce this compound under standard conditions.

The reduction of the aromatic ring requires more vigorous conditions, such as catalytic hydrogenation at high pressure and temperature, and is not a typical laboratory transformation for this type of compound.

Table 2: Predicted Outcomes of Redox Reactions of this compound

Reaction Type Reagent(s) Expected Major Product(s) Notes
Oxidation Hot, acidic KMnO₄ Ring cleavage products Harsh conditions leading to degradation of the aromatic ring.
Oxidation Mild Oxidizing Agents No significant reaction The aromatic ring and acetoxy groups are generally stable.
Reduction LiAlH₄ followed by H₂O workup 4-(hydroxymethyl)benzene-1,2-diol Reduction of both the carboxylic acid and the acetoxy groups.
Reduction BH₃·THF followed by H₂O workup 3,4-diacetoxybenzyl alcohol Potential for selective reduction of the carboxylic acid.

| Reduction | NaBH₄ | No reaction | Insufficiently powerful to reduce the carboxylic acid or ester groups. |

Advanced Spectroscopic and Analytical Characterization of 3,4 Diacetoxybenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For 3,4-Diacetoxybenzoic acid, a combination of one-dimensional and two-dimensional NMR techniques offers a complete assignment of its proton and carbon signals.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methyl protons of the acetate (B1210297) groups. The aromatic region would likely display a complex splitting pattern due to the coupling between the three protons on the benzene (B151609) ring. The proton at position 2 (H-2) is expected to appear as a doublet, while the proton at position 5 (H-5) would likely be a doublet of doublets, and the proton at position 6 (H-6) a doublet. The integration of these signals would confirm the presence of one proton at each of these positions.

Furthermore, two sharp singlet peaks are expected in the aliphatic region of the spectrum, corresponding to the six protons of the two acetoxy groups at positions 3 and 4. The chemical shift of these methyl protons would be indicative of their attachment to an ester functional group. The acidic proton of the carboxylic acid group is also expected to produce a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound
ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (Hz)
H-2~7.9dJ ≈ 2.0
H-5~7.2dJ ≈ 8.5
H-6~7.8ddJ ≈ 8.5, 2.0
-COOH~12-13br s-
-OCOCH₃ (x2)~2.3s-

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum of this compound provides complementary information to the ¹H NMR spectrum, revealing the chemical environment of each carbon atom in the molecule. The spectrum is expected to show a total of nine distinct signals, corresponding to the eleven carbon atoms in the structure, with the two methyl carbons and the two acetate carbonyl carbons being chemically equivalent.

The carbonyl carbon of the carboxylic acid is anticipated to resonate at the lowest field, typically in the range of 165-175 ppm. The two carbonyl carbons of the acetate groups are also expected in a similar downfield region. The aromatic carbons attached to the oxygen atoms (C-3 and C-4) would be shifted downfield compared to the other aromatic carbons. The remaining aromatic carbons (C-1, C-2, C-5, and C-6) would appear in the characteristic aromatic region of the spectrum. The two methyl carbons of the acetate groups are expected to resonate at the highest field, typically around 20-25 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound
CarbonPredicted Chemical Shift (ppm)
C-1~128
C-2~124
C-3~142
C-4~145
C-5~123
C-6~127
-COOH~170
-OCOCH₃ (x2)~168
-OCOCH₃ (x2)~21

Two-Dimensional NMR Techniques for Comprehensive Assignment

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would provide a complete picture of the molecular connectivity.

A COSY spectrum would reveal the coupling relationships between adjacent protons, confirming the connectivity of the aromatic protons (H-5 with H-6). An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons, allowing for the definitive assignment of the protonated aromatic carbons. Finally, an HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary carbons, including the carboxylic acid carbon, the ester carbonyl carbons, and the substituted aromatic carbons (C-1, C-3, and C-4), by observing their correlations with the aromatic and methyl protons.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups. A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid would likely appear as a strong band around 1700-1725 cm⁻¹.

Crucially, the presence of the two acetate groups would be confirmed by strong C=O stretching bands from the esters, typically appearing at a higher frequency than the acid carbonyl, around 1760-1770 cm⁻¹. Additionally, C-O stretching vibrations for the ester and carboxylic acid groups are expected in the 1100-1300 cm⁻¹ region. The aromatic C=C stretching vibrations would give rise to several bands in the 1450-1600 cm⁻¹ region.

Table 3: Predicted FTIR Spectral Data for this compound
Functional GroupPredicted Wavenumber (cm⁻¹)Vibrational Mode
Carboxylic Acid O-H2500-3300 (broad)Stretching
Ester C=O~1765Stretching
Carboxylic Acid C=O~1710Stretching
Aromatic C=C1450-1600Stretching
Ester/Acid C-O1100-1300Stretching

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to FTIR spectroscopy. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations. The symmetric stretching of the C=C bonds in the benzene ring would likely produce a strong Raman band.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C₁₁H₁₀O₆ and a molecular weight of 238.19 g/mol . researchgate.netscielo.brijpcbs.com In mass spectrometric analysis, this value corresponds to the molecular ion peak [M]⁺.

While specific fragmentation data for this compound is not extensively detailed in foundational literature, the fragmentation pattern can be predicted based on its chemical structure and the known behavior of related aromatic carboxylic acids and acetate esters. The fragmentation process typically involves the cleavage of the ester bonds and the loss of the carboxyl group.

Key expected fragmentation pathways include:

Loss of Acetyl Groups: A primary fragmentation step would be the sequential loss of the two acetyl groups (CH₃CO), which exist as ketene (B1206846) (CH₂=C=O) with a mass of 42 Da. The initial loss would result in a fragment ion at m/z 196, followed by a second loss leading to a fragment corresponding to its parent compound, protocatechuic acid, at m/z 154.

Loss of the Carboxyl Group: Cleavage of the carboxyl group (-COOH) as a radical (mass of 45 Da) is a common fragmentation pattern for benzoic acid derivatives. sielc.com

Decarboxylation: Loss of carbon dioxide (CO₂, 44 Da) from the parent molecule or subsequent fragments is another characteristic pathway.

Formation of Phenyl Cations: Following the loss of substituents, characteristic phenyl cation fragments can be observed, such as the ion at m/z 77, which is typical for monosubstituted benzene compounds. sielc.com

The resulting mass spectrum provides a unique fingerprint, allowing for the unambiguous identification and structural confirmation of this compound.

Chromatographic Methods for Isolation and Purity Assessment

Chromatographic techniques are indispensable for the isolation, purification, and purity assessment of this compound and its related compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is a premier method for the quantitative analysis of this compound, often by analyzing its more common hydrolyzed form, protocatechuic acid (3,4-dihydroxybenzoic acid). Reversed-phase HPLC (RP-HPLC) is the most common modality used for this purpose.

The separation is typically achieved using a C18 stationary phase. scielo.brijpcbs.com The mobile phase generally consists of a gradient mixture of an aqueous solvent (often acidified with formic acid, acetic acid, or phosphoric acid to ensure the analyte is in its protonated form) and an organic solvent like acetonitrile (B52724) or methanol. scielo.brnih.gov Detection is commonly performed using a UV-Vis or a Diode-Array Detector (DAD), with monitoring wavelengths set around 254 nm, 280 nm, or 290 nm, where phenolic acids exhibit strong absorbance. researchgate.netijpcbs.com

This technique demonstrates excellent linearity, accuracy, and precision for quantification. scielo.br For instance, a validated HPLC method for protocatechuic acid showed good linearity in a concentration range of 1-10 µg/mL with a correlation coefficient (r²) higher than 0.99. scielo.br The limits of detection (LOD) and quantitation (LOQ) for protocatechuic acid have been reported as low as 0.5 µg/mL and 1.0 µg/mL, respectively. scielo.br

Furthermore, HPLC is highly effective for the separation of structural isomers, such as different dihydroxybenzoic acids. sielc.com Although isomers possess very similar chemical properties, minor differences in their polarity and interaction with the stationary phase allow for their resolution. Mixed-mode chromatography, which utilizes columns with both reversed-phase and ion-exchange properties, can enhance the separation of isomers that are difficult to resolve using a single separation mechanism. sielc.comhelixchrom.com

ParameterTypical ConditionReference
Stationary PhaseReversed-Phase C18 scielo.brijpcbs.com
Mobile PhaseGradient of acidified water and acetonitrile/methanol scielo.brnih.gov
Detection Wavelength254-290 nm (UV/DAD) researchgate.netijpcbs.com
Linearity Range (for Protocatechuic Acid)1 - 10 µg/mL scielo.br
Limit of Detection (LOD)0.5 µg/mL scielo.br
Limit of Quantitation (LOQ)1.0 µg/mL scielo.br

Due to its relatively low volatility and high polarity, this compound, like other phenolic acids, is not directly suitable for Gas Chromatography (GC) analysis. Therefore, a derivatization step is required to convert the analyte into a more volatile and thermally stable form. colostate.edu The most common derivatization technique for compounds containing active hydrogen atoms (such as in the carboxyl group) is silylation, which replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group. gcms.cz

Following derivatization, the resulting TMS-ester of this compound can be readily analyzed by GC-MS. This powerful hyphenated technique combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. nih.gov GC-MS metabolomics studies have successfully used this approach to identify and quantify protocatechuic acid in complex biological matrices, demonstrating the method's efficacy. nih.govnih.gov The GC separates the derivatized compound from other components in the mixture, and the mass spectrometer provides a mass spectrum of the derivative, confirming its identity through its characteristic molecular ion and fragmentation pattern. nih.gov

Advanced Analytical Techniques for Trace Analysis and Speciation

For the detection and analysis of this compound at trace levels or in complex matrices, more advanced and sensitive analytical techniques are employed. These methods enhance selectivity and lower detection limits, enabling precise measurements in challenging samples.

Miniaturized Solid-Phase Microextraction (mini-SPME) is an advanced sample preparation technique that combines extraction and preconcentration into a single step, making it highly efficient and environmentally friendly. nih.govnih.gov When coupled with HPLC, it provides a powerful tool for the selective extraction and trace analysis of phenolic compounds from complex samples.

A specific method has been developed for the optimal speciation of 3,4-dihydroxybenzoic acid (the parent compound) using a meticulous mini-SPME approach. nih.gov This technique utilizes a small amount of a highly selective adsorbent, such as a molecularly imprinted polymer, packed within the needle of a syringe. nih.gov The sample solution is repeatedly drawn into and ejected from the syringe, allowing the target analyte to adsorb onto the solid phase. The analyte is then desorbed using a small volume of a suitable solvent and directly analyzed by HPLC. This method offers excellent selectivity and has been successfully applied to determine 3,4-dihydroxybenzoic acid in complex samples with limits of detection reported in the range of 0.26-0.31 μg/mL. nih.gov

The dihydroxy-substituted benzene ring of the parent compound, 3,4-dihydroxybenzoic acid (protocatechuic acid), can act as a chelating agent, forming stable, colored complexes with various metal ions. This property is exploited for the spectrophotometric determination of certain metals. A notable application is the determination of titanium(IV).

3,4-dihydroxybenzoic acid reacts with titanium(IV) in an aqueous medium to form an intensely yellow-colored, stable complex. tandfonline.comtandfonline.com The reaction is optimal within a pH range of 4.0 to 6.0. tandfonline.com The resulting complex exhibits maximum absorbance at a wavelength of 380 nm, and the absorbance is directly proportional to the concentration of titanium. tandfonline.comtandfonline.com This method is highly sensitive, with a molar absorptivity of 1.43 x 10⁴ L·mol⁻¹·cm⁻¹. tandfonline.comtandfonline.com Beer's Law is obeyed for titanium(IV) concentrations up to 3.0 µg/mL. tandfonline.com The method has proven to be accurate and precise for determining titanium content in various samples, including silicate (B1173343) rocks. tandfonline.comtandfonline.com

ParameterValueReference
Metal IonTitanium(IV) tandfonline.comtandfonline.com
Chelating Agent3,4-Dihydroxybenzoic acid tandfonline.comtandfonline.com
Optimal pH Range4.0 - 6.0 tandfonline.com
Wavelength of Max. Absorbance (λmax)380 nm tandfonline.comtandfonline.com
Molar Absorptivity1.43 x 10⁴ L·mol⁻¹·cm⁻¹ tandfonline.comtandfonline.com
Beer's Law RangeUp to 3.0 µg/mL tandfonline.com

Computational Chemistry and Theoretical Studies of 3,4 Diacetoxybenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to determining the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to yield information about molecular orbitals, charge distributions, and energies, which are crucial for predicting chemical reactivity and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for studying molecules of the size and complexity of 3,4-Diacetoxybenzoic acid.

While specific DFT studies on this compound are not extensively documented in the literature, the methodology has been robustly applied to its isomers and analogues, such as 2-acetoxybenzoic acid (aspirin) and 4-acetoxybenzoic acid. nih.govresearcher.life These studies typically employ functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to perform geometry optimization, which finds the lowest energy conformation of the molecule. nih.gov From this optimized structure, various properties can be calculated, including:

Vibrational Frequencies: These calculations predict the molecule's infrared and Raman spectra, which can be compared with experimental data to confirm the structure. nih.gov

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability.

Electronic Properties: DFT is used to determine Mulliken atomic charges, electrostatic potential (ESP), and molecular electrostatic potential (MESP), which reveal the charge distribution and sites susceptible to electrophilic or nucleophilic attack. nih.gov

For this compound, DFT calculations would be essential to understand the rotational barriers of the two acetoxy groups and the carboxylic acid group, and how electronic density is distributed across the aromatic ring and its substituents. Publicly available databases provide computed properties for this compound derived from such theoretical methods. nih.gov

Table 1: Computed Properties of this compound

PropertyValueSource
Molecular FormulaC11H10O6 nih.gov
Molecular Weight238.19 g/mol nih.gov
Monoisotopic Mass238.04773803 Da nih.gov
XLogP3 (Predicted)1.2 nih.gov
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count6 nih.gov
Rotatable Bond Count5 nih.gov
Polar Surface Area89.9 Ų nih.gov

Ab initio (from first principles) methods are another class of quantum chemical calculations that rely solely on fundamental physical constants. The Hartree-Fock (HF) method is a foundational ab initio approach that provides a good starting point for understanding electronic structure. nih.gov While often less accurate than DFT for many applications due to its neglect of electron correlation, it serves as a valuable benchmark.

In studies of related molecules like 2-acetoxybenzoic acid, both HF and DFT methods have been used to calculate geometrical parameters and vibrational wavenumbers for comparison. nih.gov More advanced and computationally expensive ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be applied to this compound to obtain highly accurate electronic properties, such as ionization potentials and electron affinities. These high-accuracy calculations are particularly useful for benchmarking results from more computationally efficient methods like DFT.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information on the conformational dynamics of a molecule and its non-covalent interactions with its environment, such as a solvent or a biological receptor. nih.gov

Explore Conformational Space: Analyze the rotational freedom of the C-O bonds of the ester groups and the C-C bond of the carboxylic acid group to identify the most stable and populated conformations in different environments (e.g., in water versus a nonpolar solvent).

Study Solvation: Model the explicit interactions between this compound and surrounding water molecules to understand its solvation shell and how hydrogen bonding influences its solubility and orientation at interfaces.

Investigate Intermolecular Interactions: Simulate the aggregation behavior of this compound molecules to understand the forces, such as van der Waals interactions and potential weak hydrogen bonds, that govern its solid-state packing and crystal structure.

Docking Studies and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov It is a critical tool in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-receptor interactions.

While direct docking studies of this compound are limited, extensive research has been conducted on its parent compound, 3,4-dihydroxybenzoic acid (protocatechuic acid, PCA). PCA has been evaluated as an inhibitor of various enzymes, and docking studies have elucidated its binding mechanism. For instance, in studies against jack bean urease, docking revealed that PCA binds effectively within the enzyme's active site. nih.govnih.govresearchgate.net The key interactions were identified as strong hydrogen bonds between the hydroxyl groups of PCA and amino acid residues such as glutamic acid (GLU), aspartic acid (ASP), and lysine (LYS) on the mobile flap of the active site. nih.govresearchgate.net

These findings for PCA provide a valuable framework for predicting the interactions of this compound. The replacement of the hydrogen-bond-donating hydroxyl groups with bulkier, non-donating acetoxy groups would significantly alter the binding mode. Docking simulations of this compound would likely show a loss of these specific hydrogen bonds, with binding being driven more by hydrophobic and van der Waals interactions within the receptor pocket. This highlights its potential role as a prodrug, where the acetoxy groups could be hydrolyzed in vivo to release the more active PCA.

Table 2: Predicted Binding Interactions of Protocatechuic Acid (PCA) with Jack Bean Urease (JBU)

Interacting Residue in JBUType of InteractionReference
GLU-718Hydrogen Bond nih.gov
ASP-730Hydrogen Bond nih.gov
LYS-716Hydrogen Bond nih.gov

Computational Prediction of Chemical Behavior and Reaction Pathways

Computational methods are increasingly used to predict how chemicals will behave in biological systems, including their metabolic fate. These predictions are crucial for assessing the bioavailability and potential toxicity of new chemical entities.

The metabolic pathway of a xenobiotic compound is often complex, involving a series of enzymatic reactions. A primary metabolic reaction for a compound containing ester groups, like this compound, is hydrolysis. Drawing an analogy to the well-known metabolism of aspirin (2-acetoxybenzoic acid), which is rapidly hydrolyzed by esterases in the blood and liver to form salicylic acid, it is highly probable that this compound undergoes a similar biotransformation. wikipedia.org This reaction would involve the cleavage of the two ester bonds to yield two molecules of acetic acid and one molecule of 3,4-dihydroxybenzoic acid (protocatechuic acid).

Computational tools can further predict the subsequent metabolism of protocatechuic acid. Software programs for metabolism prediction identify likely sites of metabolism (SOMs) on a molecule that are susceptible to enzymatic attack, particularly by the Cytochrome P450 (CYP) superfamily of enzymes. nih.gov These enzymes typically catalyze oxidation reactions. For protocatechuic acid, computational models might predict further hydroxylation of the aromatic ring as a possible next step in its metabolic pathway. Physiologically based pharmacokinetic (PBPK) models can then be used to simulate the absorption, distribution, metabolism, and excretion of the parent compound and its metabolites, predicting potential drug-drug interactions, for instance, through the inhibition of key metabolic enzymes like CYP3A4. nih.gov

Computational Studies of Association in Solution, including Dimerization

Computational studies provide significant insights into the non-covalent interactions that govern the behavior of molecules in solution, including the formation of dimers and other self-associated species. While direct computational studies on this compound are not extensively documented in the cited literature, research on the parent compound, 3,4-dihydroxybenzoic acid (protocatechuic acid), offers valuable analogous information. These studies utilize methods like Density Functional Theory (DFT) to elucidate the thermodynamics and structural aspects of association.

The primary mode of self-association for benzoic acid derivatives in solution is the formation of hydrogen-bonded dimers. ucl.ac.uk The carboxylic acid group is a potent hydrogen bond donor and acceptor, leading to the formation of a stable cyclic dimer motif. researchgate.netmdpi.comnih.gov Computational investigations into isomers of dihydroxybenzoic acid have confirmed that the dimeric motif is a predominant and energetically favorable form of hydrogen bonding. researchgate.net

Research employing DFT calculations has been used to determine the Gibbs free energies of association for various isomers of dihydroxybenzoic acid, including the 3,4-isomer. researchgate.netresearchgate.netoregonstate.edu These calculations help in understanding the likelihood of dimer formation in different solvent environments and for various molecular conformations. researchgate.netresearchgate.net The stability of these dimers is a critical factor influencing processes like crystallization and nucleation from solution. ucl.ac.uk

Molecular dynamics (MD) simulations can also be employed to study the dynamic nature of these associations in solution. nih.gov Such simulations can reveal the prevalence of different types of associates, from classical carboxylic acid homodimers to interactions with solvent molecules. ucl.ac.uknih.gov For substituted benzoic acids, the nature of the solvent plays a crucial role; apolar solvents tend to favor the formation of hydrogen-bonded dimers, while polar solvents can interact with the carboxylic group, thereby inhibiting dimer formation in favor of other types of association. ucl.ac.uk

The findings from computational studies on 3,4-dihydroxybenzoic acid provide a strong theoretical framework for understanding the solution-state behavior of this compound. The fundamental carboxylic acid dimerization motif is expected to be conserved.

Table 1: Calculated Gibbs Free Energies of Association for Dihydroxybenzoic Acid (diOHBA) Isomers

This table presents data from a computational study on dihydroxybenzoic acid isomers, which serves as a relevant model for understanding the associative properties of this compound. The Gibbs free energies (ΔG) indicate the spontaneity of the formation of homodimers and other associates in solution.

Data derived from computational studies on dihydroxybenzoic acids, which are used as an analogue for this compound. researchgate.netresearchgate.netoregonstate.edu

Biomedical and Biological Research Applications of 3,4 Diacetoxybenzoic Acid and Its Derivatives

Investigation of Biological Activities and Pharmacological Potential

3,4-Diacetoxybenzoic acid, also known as 3,4-bis(acetyloxy)benzoic acid, is a synthetic derivative of the naturally occurring phenolic compound 3,4-dihydroxybenzoic acid (protocatechuic acid, PCA). nih.govscbt.comnih.gov The biological and pharmacological potential of this compound is intrinsically linked to its hydrolysis product, PCA, which is a major metabolite of antioxidant polyphenols found in various plants, including green tea, olives, and white wine grapes. wikipedia.orgnih.gov Research into the effects of this compound is often predicated on the well-documented activities of PCA, as the acetyl groups are expected to be cleaved in a biological system, releasing the active dihydroxy form. PCA is recognized for a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. nih.govnih.gov

Antioxidant and Radical Scavenging Properties

The antioxidant activity of this compound is attributed to its metabolite, protocatechuic acid (PCA). nih.gov Phenolic compounds like PCA are known for their potent antioxidant and free radical scavenging capabilities. nih.gov This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous degenerative diseases, including cancer and cardiovascular conditions. nih.gov In various in vitro and in vivo studies, PCA has demonstrated significant antioxidative effects. nih.gov For instance, PCA extracted from Hibiscus sabdariffa has been shown to protect against chemically induced liver toxicity in animal models, an effect linked to its antioxidant and anti-inflammatory actions. wikipedia.org

The primary mechanism by which the active form of this compound, protocatechuic acid (PCA), scavenges reactive oxygen species (ROS) is through the donation of hydrogen atoms from its two hydroxyl (-OH) groups on the benzene (B151609) ring. This action neutralizes free radicals such as superoxide (B77818) anions and hydroxyl radicals. mdpi.com Studies in L929 cells have indicated that the antioxidant mechanism of PCA involves a direct reduction in free radicals, the inhibition of NADPH oxidase activity, and the restoration of the cellular redox balance. mdpi.com Furthermore, PCA is known to activate the transcription factor Nrf2, which in turn increases the expression of antioxidant enzymes like glutathione (B108866) peroxidase and glutathione reductase, enhancing the cell's endogenous defense against oxidative damage. nih.gov

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a standard method for evaluating the antioxidant capacity of chemical compounds. While direct DPPH assay data for this compound is not extensively documented, its active metabolite, protocatechuic acid (PCA), has been thoroughly evaluated. PCA demonstrates significant, dose-dependent DPPH radical scavenging activity. mdpi.com In one study, the scavenging rate of PCA increased from 69.5% at a concentration of 12.5 µg/mL to 89.1% at 200 µg/mL. mdpi.com Another investigation found that PCA isolated from the fern Trichomanes chinense L. exhibited significant antioxidant activity, comparable in strength to the well-known antioxidant gallic acid. ugm.ac.id

Table 1: DPPH Radical Scavenging Activity of Protocatechuic Acid (PCA)
CompoundConcentration (µg/mL)Scavenging Rate (%)Source
Protocatechuic Acid (PCA)12.569.5 mdpi.com
Protocatechuic Acid (PCA)20089.1 mdpi.com

Anti-inflammatory Effects and Related Molecular Pathways

This compound is expected to exert anti-inflammatory effects through its conversion to protocatechuic acid (PCA). wikipedia.orgnih.gov Chronic inflammation is a contributing factor to various diseases, and PCA has been shown to mitigate inflammatory responses in multiple studies. uni.lu The anti-inflammatory mechanisms of PCA involve the modulation of key signaling pathways. Research has demonstrated that PCA can attenuate inflammation in myocardial tissue by inhibiting the PKC/PARP/NF-κB signaling pathway. uni.lu The transcription factor NF-κB is a critical regulator of inflammatory gene expression, and its inhibition is a common target for anti-inflammatory agents. nih.gov In microglial cells, PCA has been shown to be an effective anti-inflammatory agent by reducing the production of nitric oxide, a key inflammatory mediator. nih.gov

Anticancer and Proapoptotic Activities in Cellular Models

The anticancer potential of this compound is realized through its active form, protocatechuic acid (PCA), which has demonstrated antiproliferative and proapoptotic effects in a variety of cancer cell models. nih.govnih.gov Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. PCA has been reported to induce apoptosis in human leukemia cells and malignant cells from human oral cavities. wikipedia.org The mechanisms underlying these effects involve the modulation of proteins that regulate the cell cycle and apoptosis. For instance, PCA can increase the expression of the p53 protein, which in turn interacts with the Bcl-2 family of proteins to initiate the apoptotic cascade. researchgate.net Studies have shown that PCA can reduce the proliferation of HCT116 colon cancer cells, suggesting its potential application in cancer research. nih.gov

Table 2: Documented Anticancer Activities of Protocatechuic Acid (PCA)
Cancer ModelObserved EffectSource
Human Leukemia Cells (in vitro)Induction of apoptosis wikipedia.org
Malignant HSG1 Cells (Human Oral Cavity)Induction of apoptosis wikipedia.org
HCT116 Colon Cancer CellsReduced proliferative activity nih.gov
Breast CancerInduction of apoptosis via increased p53 levels researchgate.net

Beyond its direct effects on cancer cells, the active metabolite of this compound, protocatechuic acid (PCA), has been shown to inhibit chemical carcinogenesis. nih.gov This involves preventing the initiation and progression of cancer caused by exposure to carcinogenic substances. The antioxidant properties of PCA play a significant role in this protective effect, as it can neutralize carcinogen-induced free radicals that would otherwise cause DNA damage and mutations, which are critical early steps in cancer development. wikipedia.orgnih.gov

Antimicrobial and Antiviral Activities

Synergistic Interactions with Antibiotics

While research directly investigating the synergistic interactions of this compound with antibiotics is limited, studies on its derivatives, such as ethyl 3,4-dihydroxybenzoate (EDHB), have shown promising results in potentiating the activity of conventional antibiotics. EDHB, a phenolic compound, has been identified as an efflux pump inhibitor (EPI) in drug-resistant Escherichia coli. Efflux pumps are a significant mechanism of antibiotic resistance in bacteria, actively transporting antibiotics out of the cell. By inhibiting these pumps, EDHB can increase the intracellular concentration of antibiotics, thereby restoring their efficacy.

In one study, the addition of EDHB demonstrated a synergistic effect with erythromycin (B1671065) against a drug-resistant strain of E. coli. nih.gov This suggests that derivatives of 3,4-dihydroxybenzoic acid could play a crucial role in combating antibiotic resistance by acting as adjuvants in antibiotic therapy. Further research is warranted to explore whether this compound exhibits similar efflux pump inhibitory activity and synergistic effects with a broader range of antibiotics against various pathogenic bacteria. The modification of the hydroxyl groups to acetyl groups in this compound may influence its cell permeability and interaction with bacterial efflux pumps, making it a subject of interest for future studies.

Deactivation of Urease Enzyme

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. In medicine, urease produced by bacteria like Helicobacter pylori is a key virulence factor associated with gastritis, peptic ulcers, and stomach cancer. nih.gov Therefore, the inhibition of urease is a significant therapeutic target.

Research has demonstrated that derivatives of benzoic acid, particularly those with multiple hydroxyl groups, can act as effective urease inhibitors. For instance, a series of 3,4,5-trihydroxy benzoic acid (gallic acid) derivatives have been synthesized and evaluated for their inhibitory activity against jack bean urease. iglobaljournal.com Many of these compounds exhibited more potent inhibition than the standard inhibitor, thiourea. iglobaljournal.com The inhibitory mechanism is thought to involve the interaction of the hydroxyl groups with the nickel ions in the active site of the urease enzyme.

While direct studies on the urease inhibitory activity of this compound are not extensively documented, the known activity of its hydroxylated precursor, 3,4-dihydroxybenzoic acid (protocatechuic acid), and other polyhydroxybenzoic acids suggests a potential for urease deactivation. The acetyl groups in this compound could potentially be hydrolyzed in vivo to release the active dihydroxy form, or the compound itself might interact with the enzyme through a different mechanism. Further investigation is needed to elucidate the specific effects of this compound on urease activity.

Nematicidal Activity

Plant-parasitic nematodes are a major threat to agriculture, causing significant crop losses worldwide. The search for effective and environmentally friendly nematicides has led to the investigation of various plant-derived compounds. 3,4-Dihydroxybenzoic acid (protocatechuic acid), the precursor to this compound, has been identified as a potent nematicidal agent.

In a study investigating the nematicidal properties of compounds from the bark of Terminalia nigrovenulosa, 3,4-dihydroxybenzoic acid was purified and tested against the root-knot nematode Meloidogyne incognita. The results showed significant mortality of the second-stage juveniles (J2) and inhibition of egg hatching. nih.gov The nematicidal activity was found to be concentration-dependent. nih.gov

Table 1: Nematicidal Activity of 3,4-Dihydroxybenzoic Acid against Meloidogyne incognita

Concentration (mg/ml) J2 Mortality (%) after 12h Egg Hatch Inhibition (%) after 3 days
0.125 33.3 33.3
0.25 47.5 65.0
0.5 72.5 76.7
1.0 94.2 85.0

Data sourced from Nguyen et al. (2013) nih.gov

The diacetylation of 3,4-dihydroxybenzoic acid to form this compound may alter its lipophilicity, which could influence its uptake and efficacy against nematodes. Further research is required to determine the specific nematicidal activity of this compound and to evaluate its potential as a lead compound for the development of new nematicides.

Role in Metal Chelation and Homeostasis in Biological Systems

Chelation of Essential and Toxic Metal Ions (e.g., Iron, Copper, Zinc)

The dysregulation of metal ion homeostasis is implicated in a variety of pathological conditions. An excess of redox-active metals like iron and copper can lead to oxidative stress through the generation of reactive oxygen species (ROS). Chelating agents that can bind to these metal ions and prevent their participation in harmful reactions are therefore of significant therapeutic interest.

Derivatives of 3,4-dihydroxybenzoic acid have been shown to be effective metal chelators. tandfonline.comnih.gov The two adjacent hydroxyl groups on the benzene ring form a catechol moiety, which is a well-known bidentate ligand for various metal ions, including iron (Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺). tandfonline.com Studies have demonstrated that these compounds can form stable complexes with these metal ions. nih.gov Specifically, derivatives of 3,4-dihydroxybenzoic acid have been shown to form hexa-coordinated complexes with iron (III). nih.gov This chelating ability contributes to their antioxidant properties by sequestering pro-oxidant metal ions.

Implications for Neurodegenerative Diseases

The metal chelation properties of 3,4-dihydroxybenzoic acid and its derivatives have significant implications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govtandfonline.comnih.gov In these conditions, the accumulation of metal ions like iron, copper, and zinc in the brain is associated with protein misfolding, amyloid plaque formation, and increased oxidative stress, all of which contribute to neuronal damage. tandfonline.comnih.gov

By chelating these excess metal ions, 3,4-dihydroxybenzoic acid derivatives can potentially mitigate these pathological processes. Protocatechuic acid (3,4-dihydroxybenzoic acid) has been shown to exert neuroprotective effects in models of Parkinson's disease. Furthermore, synthetic derivatives of 3,4-dihydroxybenzoic acid have been designed to not only chelate metals but also to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is deficient in Alzheimer's disease. nih.gov This dual-action approach makes these compounds promising candidates for the development of multi-target therapies for neurodegenerative disorders. The potential for this compound to act as a pro-drug that can cross the blood-brain barrier and then be hydrolyzed to the active chelating agent, 3,4-dihydroxybenzoic acid, is an area of active research interest.

Phytochemical Investigations and Plant Biology

3,4-Dihydroxybenzoic acid (protocatechuic acid) is a naturally occurring phenolic acid found in a wide variety of plants. wikipedia.org It has been isolated from the fern Trichomanes chinense and from the bark of "Bawang hutan" (Scorodocarpus borneensis). ugm.ac.idresearcher.life In plants, protocatechuic acid is involved in various physiological processes, including defense against pathogens. For example, it is found in the skins of some onion strains where it acts as an antifungal agent. wikipedia.org

While the natural occurrence of this compound is not as well-documented as its dihydroxy precursor, its presence in certain plant species cannot be entirely ruled out, potentially as a minor constituent or as a product of enzymatic or non-enzymatic acetylation of protocatechuic acid. The study of plant metabolomes is an ongoing field of research, and future investigations may reveal the natural sources of this compound. The biosynthesis of 3,4-dihydroxybenzoic acid in plants is part of the shikimate pathway, a major metabolic route for the synthesis of aromatic compounds.

Isolation from Natural Sources

3,4-Dihydroxybenzoic acid, the natural precursor to this compound, is a widely distributed phenolic acid found throughout the plant kingdom. ptfarm.pl It has been successfully isolated and identified from various plant species, including those used in traditional medicine.

Salvia miltiorrhiza : This traditional Chinese medicinal herb, also known as Danshen, is a known source of various phenolic compounds. ptfarm.pl Studies have confirmed the presence and successful isolation of 3,4-dihydroxybenzoic acid (protocatechuic acid) and a related compound, protocatechualdehyde, from the crude extracts of Salvia miltiorrhiza. nih.govnih.govresearchgate.net

Camellia sinensis : Commonly known as the tea plant, Camellia sinensis is rich in polyphenols. 3,4-Dihydroxybenzoic acid is a major metabolite of these antioxidant polyphenols, particularly the catechins found in green tea. nih.govwikipedia.org

Ilex chinensis Sims : This plant, a species of holly, has been identified as a source of 3,4-dihydroxybenzoic acid. ugm.ac.id Researchers have developed specific, meticulous solid-phase microextraction (mini-SPME) methods for the selective extraction and quantification of 3,4-dihydroxybenzoic acid from Ilex chinensis Sims. nih.gov

Trichomanes chinense L. : This fern is a notable source of 3,4-dihydroxybenzoic acid. The compound has been isolated as a major secondary metabolite from the ethyl acetate (B1210297) fractions of methanolic extracts of the leaves, stems, and roots of the plant. ugm.ac.iddoaj.orgresearchgate.net

Table 1: Natural Plant Sources of 3,4-Dihydroxybenzoic Acid

Plant SpeciesCommon NameFamilyPart(s) Used for IsolationReference
Salvia miltiorrhizaDanshen / Red SageLamiaceaeRoot nih.govnih.gov
Camellia sinensisTea PlantTheaceaeLeaves nih.govwikipedia.org
Ilex chinensis SimsChinese HollyAquifoliaceaeNot Specified ugm.ac.idnih.gov
Trichomanes chinense L.A FernHymenophyllaceaeLeaves, Stems, Roots ugm.ac.iddoaj.orgresearchgate.net

Biosynthetic Pathways (e.g., Shikimate Pathway)

The core carbon skeleton of 3,4-dihydroxybenzoic acid is synthesized in plants and microorganisms via the shikimate pathway. nih.govresearcher.life This essential metabolic route is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a wide array of aromatic secondary metabolites. researcher.lifefrontiersin.org

The pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway. frontiersin.orgresearchgate.net Through a series of enzymatic reactions, these precursors are converted into the key intermediate, shikimic acid. A subsequent intermediate in the pathway is 3-dehydroshikimate (DHS). researchgate.net 3,4-Dihydroxybenzoic acid (protocatechuic acid) is formed from the direct conversion of this shikimate pathway intermediate, DHS, a reaction catalyzed by the enzyme 3-dehydroshikimate (DHS) dehydratase. nih.gov

This biosynthetic route underscores the role of 3,4-dihydroxybenzoic acid as a key node in plant metabolism, branching off from the central shikimate pathway to serve as a precursor for other compounds or to function directly in various biological processes. The subsequent acetylation to form this compound is not a direct product of this primary pathway.

Effects on Plant Growth and Development

Research on the phytotoxic and growth-regulating properties of this chemical family has focused on 3,4-dihydroxybenzoic acid. Studies using tobacco (Nicotiana tabacum L.) have revealed that the compound exhibits a dual, concentration-dependent effect on plant growth and development, demonstrating both allelopathic and auxin-like activities.

Auxin-like Activity : In contrast, at very low concentrations (e.g., 0.1 µM), the compound displays auxin-like activity. This stimulatory effect includes promoting cell dedifferentiation, inducing the formation of callus tissue, and stimulating rooting in leaf tissues.

The presence of standard auxins and cytokinins in the growth media was found to counteract the inhibitory effects of 3,4-dihydroxybenzoic acid on callus growth.

Table 2: Concentration-Dependent Effects of 3,4-Dihydroxybenzoic Acid on Nicotiana tabacum L. In Vitro

ConcentrationObserved EffectActivity Type
High (e.g., 1000 µM)Inhibition of callus growth, shoot formation, and root growth.Allelopathy / Inhibitory
Low (e.g., 0.1 µM)Stimulation of cell dedifferentiation, callus induction, and rooting.Auxin-like / Stimulatory

Exoskeleton Hardening in Insects

The precursor, 3,4-dihydroxybenzoic acid, plays a crucial role in the biochemical process of sclerotization, or tanning, which is responsible for the hardening and stabilization of insect cuticles. researchpublish.comnih.gov Sclerotization involves the cross-linking of proteins and chitin (B13524) within the cuticle, providing mechanical strength and rigidity to the exoskeleton. researchpublish.comwikipedia.org

This process is mediated by the enzymatic oxidation of catecholic compounds (like N-acetyldopamine or other phenols) into highly reactive quinones. wikipedia.orgnih.gov These quinones then form covalent bonds with cuticular proteins, creating a stable, cross-linked matrix. nih.govresearchgate.net

A specific example of this involves the hardening of the cockroach ootheca (egg case). Research has identified 3,4-dihydroxybenzoic acid (protocatechuic acid) as the specific phenolic substance responsible for the tanning and hardening of this structure. nih.gov In this context, it serves as the precursor that is oxidized to form the quinones that cross-link the ootheca's structural proteins.

Table of Compounds

Compound NameSynonym(s)
This compoundProtocatechuic acid diacetate
3,4-Dihydroxybenzoic acidProtocatechuic acid, PCA
Protocatechualdehyde3,4-Dihydroxybenzaldehyde
PhosphoenolpyruvatePEP
Erythrose-4-phosphateE4P
3-DehydroshikimateDHS
Shikimic acid-
N-AcetyldopamineNADA
Phenylalanine-
Tyrosine-
Tryptophan-

Adsorption and Environmental Studies of 3,4 Dihydroxybenzoic Acid

Adsorption onto Modified Natural Sands in Column Systems

The use of goethite modified natural sand (GMNS) has shown promise for the removal of 3,4-DHBA from aqueous solutions. researchgate.netdeswater.com The surface of the GMNS can be characterized by various analytical techniques, including scanning electron microscopy coupled with energy-dispersive X-ray analysis, X-ray diffraction, and Fourier transform infrared spectroscopy (FTIR), to understand its adsorption capabilities. researchgate.netdeswater.com In a fixed-bed column setup, the GMNS acts as a stationary phase where the 3,4-DHBA in the mobile phase (water) is adsorbed. researchgate.netdeswater.com

Factors Influencing Adsorption Efficiency (pH, Flow Rate, Concentration)

The efficiency of 3,4-DHBA adsorption onto GMNS is significantly influenced by several key experimental parameters:

pH : The pH of the solution affects the surface charge of the adsorbent and the ionization state of the adsorbate. Studies have investigated the adsorption at different pH levels, such as 5 and 9. researchgate.netdeswater.com It has been observed that the exhaustion time of the column decreases as the pH increases, indicating lower adsorption at higher pH values. researchgate.netdeswater.com

Flow Rate : The rate at which the 3,4-DHBA solution passes through the column impacts the contact time between the adsorbate and the adsorbent. Experiments conducted at flow rates of 1, 2, and 3 mL/min have shown that exhaustion time decreases with an increasing flow rate. researchgate.netdeswater.com

Initial Concentration : The initial concentration of 3,4-DHBA in the solution also plays a crucial role. Studies with concentrations of 15, 40, and 60 mg/L have demonstrated that a higher initial concentration leads to a faster saturation of the adsorbent bed and a shorter exhaustion time. researchgate.netdeswater.com

The highest adsorbed amount of 35.66 mg/Kg was achieved with an initial 3,4-DHBA concentration of 60 mg/L, a flow rate of 1 mL/min, and a pH of 5. researchgate.netdeswater.com

Interactive Data Table: Influence of Operational Parameters on Adsorption

ParameterValue 1Value 2Value 3Effect on Exhaustion Time
pH 59-Decreases with increasing pH
Flow Rate (mL/min) 123Decreases with increasing flow rate
Concentration (mg/L) 154060Decreases with increasing concentration

Mathematical Modeling of Adsorption Breakthrough Curves (e.g., Thomas and Yoon–Nelson Models)

To analyze the dynamic behavior of the adsorption process in the fixed-bed column, mathematical models are applied to the experimental breakthrough curves. The Thomas and Yoon–Nelson models are commonly used for this purpose.

Thomas Model : This model is one of the most widely used models for describing the behavior of a fixed-bed column. It is suitable for processes where the external and internal diffusion are not the limiting steps. The Thomas model is often used to determine the adsorption capacity of the adsorbent. mdpi.com

Yoon–Nelson Model : This model is simpler and does not require detailed data about the characteristics of the adsorbate, adsorbent, or the fixed bed. It is based on the assumption that the rate of decrease in the probability of adsorption for each adsorbate molecule is proportional to the probability of adsorbate adsorption and the probability of adsorbate breakthrough on the adsorbent.

In the study of 3,4-DHBA adsorption onto GMNS, both the Thomas and Yoon–Nelson models were applied to describe the breakthrough curves. researchgate.netdeswater.com Linear regression analysis indicated that the Yoon–Nelson model provided a good fit for the column adsorption data. researchgate.netdeswater.com

Interactive Data Table: Comparison of Adsorption Models

ModelKey AssumptionPrimary Parameter DeterminedApplicability for 3,4-DHBA on GMNS
Thomas Model Adsorption is not limited by external and internal diffusion.Adsorption capacity (q₀)Applied to experimental data.
Yoon–Nelson Model The rate of decrease in adsorption probability is proportional to the probabilities of adsorption and breakthrough.Time required for 50% adsorbate breakthrough (τ)Good fit with experimental data through linear regression analysis. researchgate.netdeswater.com

Regeneration of Adsorbents for Environmental Remediation

The ability to regenerate the adsorbent is a crucial factor for the economic viability and sustainability of the adsorption process in environmental remediation. mdpi.com For the GMNS adsorbent used in 3,4-DHBA removal, regeneration studies have been conducted. It has been demonstrated that the GMNS adsorbent can be regenerated using a sodium hydroxide solution. researchgate.netdeswater.com The adsorbent was successfully subjected to three adsorption-desorption cycles, indicating its potential for reuse in water treatment applications. researchgate.netdeswater.com The regeneration process is essential as it reduces operational costs and minimizes the generation of secondary waste. researchgate.netresearchgate.net

Compound Names Mentioned:

3,4-Diacetoxybenzoic acid

3,4-Dihydroxybenzoic acid

Future Directions and Emerging Research Avenues

Development of Novel 3,4-Diacetoxybenzoic Acid Derivatives for Targeted Therapeutic Applications

The core structure of this compound serves as a valuable scaffold for the development of novel therapeutic agents. Research is increasingly focused on synthesizing new derivatives to target a range of diseases. One of the key strategies involves modifying the parent compound to enhance its interaction with specific biological targets. For instance, its precursor, 3,4-dihydroxybenzoic acid, has been used to design derivatives with antioxidant, bio-metal chelating, and acetylcholinesterase (AChE) inhibitory properties, which are highly relevant for treating neurodegenerative disorders like Alzheimer's disease. nih.govnih.govtandfonline.com These synthesized derivatives have shown a strong ability to bind iron and copper, which play a role in the formation of amyloid deposits, and to selectively inhibit AChE. nih.govnih.gov

Furthermore, this compound itself, also known as Protocatechuic Acid Diacetate, is a known intermediate in the synthesis of Roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor used in the treatment of respiratory diseases. chemicalbook.comchemicalbook.com This established role underscores the potential for creating other targeted inhibitors. The design of novel benzoic acid derivatives has also been explored for developing influenza neuraminidase inhibitors and multitarget inhibitors for acetylcholinesterase and carbonic anhydrase. nih.govnih.govresearchgate.net Future research will likely focus on expanding this library of derivatives, aiming for enhanced efficacy and specificity against a wider range of therapeutic targets.

Derivative ClassTherapeutic TargetPotential Application
Carbamate Derivatives of 3,4-dihydroxybenzoic acidAcetylcholinesterase (AChE), Bio-metals (Iron, Copper)Neurodegenerative Diseases (e.g., Alzheimer's) nih.govtandfonline.com
Roflumilast (synthesized via this compound)Phosphodiesterase 4 (PDE4)Respiratory Diseases (e.g., COPD) chemicalbook.comchemicalbook.com
Guanidinobenzoic acid derivativesInfluenza NeuraminidaseAntiviral (Influenza) nih.govresearchgate.net
Tetrahydroisoquinolynyl-benzoic acid derivativesAcetylcholinesterase (AChE), Carbonic Anhydrases (hCAs)Neurodegenerative Diseases (e.g., Alzheimer's) nih.gov

Advanced Materials Science Applications

While much of the focus has been on biomedical applications, the structural characteristics of diacetoxybenzoic acids suggest significant potential in materials science. Isomers of this compound, such as 4-acetoxybenzoic acid and 3,5-diacetoxybenzoic acid, are utilized as monomers in the synthesis of high-performance, high-temperature thermotropic liquid crystal polymers (LCPs). mdpi.comepa.gov These LCPs, like Vectra, are valued for their high mechanical strength, and chemical and thermal stability, finding use in electronics, automotive components, and other demanding applications. mdpi.com

Research into hyperbranched polyesters derived from 3,5-diacetoxybenzoic acid further highlights the utility of this class of compounds in creating complex polymer architectures. researchgate.net Given these precedents, this compound represents an untapped monomer for the development of novel polymers. Future research is expected to explore its polymerization, both as a homopolymer and as a copolymer with other monomers. The specific ortho-positioning of the acetyloxy groups in the 3,4-isomer, compared to other isomers, could lead to LCPs and polyesters with unique properties, such as different transition temperatures, solubility, and mechanical characteristics. This avenue of research could yield new materials tailored for advanced engineering and electronic applications.

Integration of Computational and Experimental Approaches for Drug Discovery and Design

Modern drug discovery increasingly relies on the synergy between computational and experimental methods to accelerate the identification and optimization of new drug candidates. chemicalbook.com This integrated approach is particularly relevant for designing novel derivatives of this compound. Computer-aided drug design (CADD) allows for the in silico screening of virtual libraries of compounds, predicting their binding affinity to specific protein targets and other pharmacokinetic properties before they are synthesized in the lab. chemicalbook.com

This methodology has already been applied to related benzoic acid derivatives. For example, molecular docking simulations have been used to understand how 3,4-dihydroxybenzoic acid derivatives bind to acetylcholinesterase, guiding the design of more potent inhibitors. nih.govnih.gov Similarly, structure-based drug design has been instrumental in developing benzoic acid derivatives as inhibitors of influenza neuraminidase, where X-ray crystallography confirmed the binding modes of the synthesized compounds. nih.govresearchgate.net Future efforts will undoubtedly leverage these computational tools more extensively to design this compound derivatives with optimized activity against targets implicated in cancer, inflammation, and infectious diseases, thereby reducing the time and cost associated with traditional drug discovery pipelines. nih.gov

Elucidation of Further Biological Mechanisms and Pathways

While the therapeutic potential of this compound derivatives is being actively explored, a deeper understanding of their underlying biological mechanisms is crucial. Much of the current knowledge comes from studies of its precursor, 3,4-dihydroxybenzoic acid (protocatechuic acid), which has demonstrated a wide range of biological activities. fishersci.ca It is a known antioxidant that can scavenge free radicals and has shown potential as a chemopreventive and anti-inflammatory agent. fishersci.ca

Detailed mechanistic studies on 3,4-dihydroxybenzoic acid have revealed its ability to provide photoprotection in skin cells by modulating the cell cycle and downregulating proteins like c-Fos and Jun, which are involved in apoptosis. Research has also shown its capacity to inhibit key signaling kinases such as p38 and JNK1. A related compound, 3,4-dihydroxybenzaldehyde, has been found to exert cerebral protective effects by influencing energy metabolism pathways, including the pentose (B10789219) phosphate (B84403) pathway. researchgate.net A primary future goal is to elucidate how the acetylation in this compound alters these activities. Researchers will need to investigate whether it acts as a prodrug that releases protocatechuic acid within cells or if it possesses its own unique mechanisms of action. Unraveling these pathways will be essential for identifying new therapeutic targets and understanding the full biological scope of the compound and its future derivatives.

Biological Activity of Precursor (3,4-Dihydroxybenzoic Acid)Associated Pathway / Mechanism
PhotoprotectionDownregulation of c-Fos and Jun proteins; Modulation of cell cycle.
AntioxidantScavenging of reactive oxygen species (ROS); Inhibition of NADPH oxidase.
Kinase InhibitionPotent inhibition of p38α and JNK1 kinases.
NeuroprotectionIncreased activity of glutathione (B108866) peroxidase and superoxide (B77818) dismutase.

Sustainable Production and Isolation Methods

As the potential applications for this compound and its derivatives expand, the development of sustainable and environmentally friendly production methods becomes imperative. Traditional chemical synthesis often relies on harsh reagents and conditions. For example, the acetylation of hydroxybenzoic acids typically uses acetic anhydride (B1165640) with a strong acid catalyst like sulfuric acid. uwimona.edu.jm The synthesis of the precursor, protocatechuic acid, can involve high-temperature fusion with sodium and potassium hydroxides. orgsyn.org

Future research is shifting towards "green chemistry" approaches to minimize environmental impact. One promising avenue is the use of biocatalysis and enzymatic synthesis. For example, nitrilase enzymes are being explored for producing benzoic acid derivatives from cyanobenzene precursors under mild, aqueous conditions. google.com Another approach is the use of microbial cell factories; research has demonstrated the potential of the fungus Aspergillus niger to produce protocatechuic acid from related aromatic compounds. nih.gov Greener synthetic routes for related molecules have also been developed using less toxic and more efficient catalysts, such as replacing hazardous reducing agents with palladium on carbon (Pd/C). asianpubs.org The application of these principles—including the use of renewable feedstocks, enzymatic catalysts, and less hazardous solvents—will be critical for the sustainable, large-scale production of this compound in the future.

Q & A

Q. What is a reliable synthetic protocol for preparing 3,4-Diacetoxybenzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A common synthesis involves acetylating 3,4-dihydroxybenzoic acid (DHB) with acetic anhydride in the presence of sulfuric acid as a catalyst. In a typical procedure, DHB (1 g, 6.52 mmol) is reacted with acetic anhydride (6.5 mL) and H₂SO₄ (0.1 mL) in ether (20 mL). The mixture is stirred under reflux, followed by recrystallization from ethyl acetate-hexane (3:2) to yield this compound as a white solid (83% yield, m.p. 158–160°C). Key quality checks include TLC (Rf = 0.32 in 30% EtOAc-hexane) and NMR spectroscopy .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • ¹H-NMR (CDCl₃): Peaks at δ 11.42 (broad OH), 8.05 (dd, aromatic), and 2.35 (s, acetyl groups).
  • ¹³C-NMR : Carbonyl signals at δ 170.32 (acetyl) and 167.97 (carboxylic acid).
  • HRMS : Expected m/z 237.0405 for [C₁₁H₁₀O₆ + H]⁺.
  • TLC : Monitor reaction progress using 30% EtOAc-hexane.
    Recrystallization and melting point analysis further confirm purity .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Xi hazard, R36/37/38).
  • Ventilation : Use fume hoods to prevent inhalation of dust (may cause respiratory irritation).
  • Storage : Keep in a tightly sealed container in a cool, dry, well-ventilated area. Avoid heat/open flames due to combustible dust risks .

Q. What are the primary applications of this compound in basic pharmacological research?

  • Methodological Answer : It serves as a precursor for synthesizing bioactive derivatives. For example:
  • Antioxidant Studies : Acetylated phenolic groups protect against radical species.
  • Enzyme Inhibition : Structural analogs (e.g., caffeic acid derivatives) are explored for anti-inflammatory and thrombin-inhibitory activities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?

  • Methodological Answer :
  • Ambiguities in NMR : Use 2D techniques (e.g., HSQC, HMBC) to assign overlapping aromatic protons.
  • Mass Spectrometry : Employ high-resolution MS to distinguish between isobaric ions (e.g., [M+H]⁺ vs. adducts).
  • X-ray Crystallography : Resolve stereochemical uncertainties in crystalline derivatives .

Q. What strategies optimize the synthesis of this compound derivatives for enhanced bioactivity?

  • Methodological Answer :
  • Esterification : React with alkyl halides or alcohols to modify solubility (e.g., methyl esters for cell permeability).
  • Functional Group Interconversion : Reduce acetyl groups to hydroxyls for increased hydrogen-bonding capacity.
  • Hybrid Molecules : Conjugate with known pharmacophores (e.g., quinic acid) to target multiple pathways .

Q. How do decomposition products of this compound under thermal stress impact experimental outcomes?

  • Methodological Answer : Thermal degradation (e.g., >160°C) may yield:
  • Acetic Anhydride : Detectable via FTIR (C=O stretch at 1800 cm⁻¹).
  • Resorcinol Derivatives : Monitor via HPLC-MS.
    Mitigate by storing samples at ≤4°C and avoiding prolonged heating during synthesis .

Q. What experimental designs address discrepancies in antioxidant activity data across studies?

  • Methodological Answer :
  • Standardized Assays : Use DPPH/ABTS radical scavenging assays with Trolox as a positive control.
  • Cell-Based Models : Compare ROS inhibition in primary vs. immortalized cell lines.
  • Structure-Activity Relationships (SAR) : Correlate acetyl group positioning with redox potential via cyclic voltammetry .

Q. How can researchers leverage computational tools to predict the biological targets of this compound derivatives?

  • Methodological Answer :
  • Molecular Docking : Screen against COX-2 or thrombin (PDB IDs: 1PXX, 1PPB) using AutoDock Vina.
  • QSAR Modeling : Train models with descriptors like logP and HOMO-LUMO gaps to forecast IC₅₀ values.
  • ADMET Prediction : Use SwissADME to optimize pharmacokinetic properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.